molecular formula C23H26FN5O3 B11029728 N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11029728
M. Wt: 439.5 g/mol
InChI Key: RMNCFDBCCLXOKZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of ethoxyphenyl, fluorophenyl, and piperazine moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Cyclization Reactions: These reactions are used to form the tetrahydropyrimidine ring, typically involving the condensation of amines with carbonyl compounds.

    Amidation Reactions: The final step often involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Pharmacology: Research focuses on its interactions with biological targets, including receptors and enzymes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to and modulate the activity of various receptors, such as G-protein coupled receptors (GPCRs).

    Enzymes: It may inhibit or activate enzymes involved in critical biochemical pathways.

    Ion Channels: The compound may affect ion channel function, influencing cellular signaling and homeostasis.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can be compared with similar compounds to highlight its uniqueness:

    N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide: This compound shares the piperazine and fluorophenyl moieties but differs in its sulfonyl and acetamide groups.

    Olaparib: A poly ADP ribose polymerase (PARP) inhibitor with a similar piperazine structure but different functional groups and applications.

    N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives: These compounds have a similar piperazine moiety but are used primarily in cancer research for their apoptosis-inducing properties.

Properties

Molecular Formula

C23H26FN5O3

Molecular Weight

439.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C23H26FN5O3/c1-2-32-19-9-5-17(6-10-19)25-22(31)20-15-21(30)27-23(26-20)29-13-11-28(12-14-29)18-7-3-16(24)4-8-18/h3-10,20H,2,11-15H2,1H3,(H,25,31)(H,26,27,30)

InChI Key

RMNCFDBCCLXOKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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